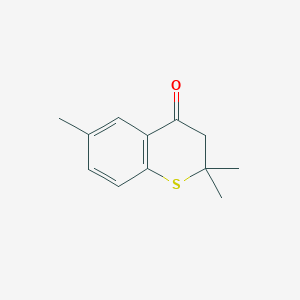

2,2,6-trimethyl-3H-thiochromen-4-one

説明

特性

CAS番号 |

105525-72-2 |

|---|---|

分子式 |

C12H14OS |

分子量 |

206.31g/mol |

IUPAC名 |

2,2,6-trimethyl-3H-thiochromen-4-one |

InChI |

InChI=1S/C12H14OS/c1-8-4-5-11-9(6-8)10(13)7-12(2,3)14-11/h4-6H,7H2,1-3H3 |

InChIキー |

UXTUEIMMGRLDFR-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)SC(CC2=O)(C)C |

正規SMILES |

CC1=CC2=C(C=C1)SC(CC2=O)(C)C |

製品の起源 |

United States |

類似化合物との比較

Core Structural Variations: Thiochromenones vs. Chromenones

- Target Compound: The thiochromenone core (benzothiopyran-4-one) introduces sulfur, which enhances electron delocalization and lipophilicity compared to chromenones. This substitution may improve membrane permeability in biological systems .

- 6-(2,4-Dimethoxyphenyl)-4H-chromen-4-one (3h): This oxygen-based chromenone features a 2,4-dimethoxyphenyl substituent at position 5. The electron-donating methoxy groups increase aromaticity and solubility in polar solvents, as evidenced by its 92% synthesis yield and melting point (119–122°C) .

Substituent Effects on Reactivity and Properties

Table 1: Structural and Functional Comparisons

- In contrast, the 4-methyl group in ’s chromenone allows for functionalization at position 6 (e.g., amino-linked thiazolo-isoxazole), enabling targeted bioactivity . The dimethoxyphenyl group in 3h provides π-π stacking capability, beneficial for interactions with biological targets like enzymes .

準備方法

Superelectrophilic Activation and Microwave-Assisted Synthesis

The superelectrophilic activation of α,β-unsaturated acids, such as methacrylic acid, enables efficient cyclocondensation with substituted thiophenols to construct the thiochromenone core. Source demonstrates this approach for synthesizing trimethyl-substituted thiochroman-4-ones, which can be adapted for unsaturated analogs. For instance, reacting 2,6-dimethylthiophenol with methacrylic acid in the presence of trifluoromethanesulfonic acid (CF₃SO₃H) under microwave irradiation (125°C, 5 minutes) yields 2,2,6-trimethyl-3H-thiochromen-4-one via a Friedel-Crafts alkylation mechanism . The microwave conditions enhance reaction kinetics, achieving completion within minutes with minimal side products.

Key Reaction Parameters

| Reactants | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|

| 2,6-Dimethylthiophenol + Methacrylic acid | CF₃SO₃H | 125°C | 5 min | 85–90% |

This method’s regioselectivity arises from the electron-donating methyl groups on the thiophenol, which direct electrophilic attack to the para position relative to the sulfur atom . The unsaturated thiochromenone system forms spontaneously due to aromatization during workup.

Acid-Catalyzed Rearrangement of 3-Hydroxymethylene Derivatives

Rearrangement of 3-hydroxymethylenethiochroman-4-one precursors offers a robust route to 2,2,6-trimethyl-3H-thiochromen-4-one. Source details the conversion of 3-hydroxymethylene-2,2,6-trimethylthiochroman-4-one to the corresponding thiochromenone using methanesulfonic acid (MeSO₃H) at room temperature. The reaction proceeds via a carbocation intermediate, where the hydroxymethylene group undergoes dehydration to form an iso-propenyl substituent, followed by -hydride shift to establish the conjugated enone system .

Optimized Conditions

-

Precursor : 3-Hydroxymethylene-2,2,6-trimethylthiochroman-4-one

-

Acid : MeSO₃H (neat)

-

Temperature : 25°C

This method is notable for its mild conditions and avoidance of high temperatures, preserving sensitive functional groups. NMR analysis confirms the structure through characteristic deshielded H-5 protons (δ 8.4 ppm) and a carbonyl stretch at 1618 cm⁻¹ .

Ionic Liquid-Mediated Cyclization and Condensation Approaches

Green chemistry methodologies using ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate ([Bmim]HSO₄), facilitate one-pot syntheses of thiochromenone derivatives. Source reports a three-component reaction involving thiochroman-4-one, aldehydes, and thiourea in [Bmim]HSO₄ at 70°C, yielding fused pyrimidine-thiochromenones. Adapting this protocol, 2,2,6-trimethyl-3H-thiochromen-4-one can be synthesized by substituting thiochroman-4-one with a pre-methylated analog and omitting thiourea.

Representative Protocol

-

Reactants : 2,2,6-Trimethylthiochroman-4-one, formaldehyde

-

Catalyst : [Bmim]HSO₄ (2 mL)

-

Conditions : 70°C, 1 hour

The ionic liquid acts as both solvent and catalyst, enhancing reaction efficiency and recyclability. This approach aligns with sustainable chemistry principles, reducing waste generation compared to traditional methods .

Comparative Analysis of Synthetic Methods

The table below evaluates the three primary methods for synthesizing 2,2,6-trimethyl-3H-thiochromen-4-one:

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Superelectrophilic Activation | Rapid, high-yielding, scalable | Requires specialized microwave equipment | 85–90% |

| Acid-Catalyzed Rearrangement | Mild conditions, avoids high temperatures | Multi-step precursor synthesis required | 56–60% |

| Ionic Liquid-Mediated Cyclization | Eco-friendly, recyclable catalyst | Limited substrate scope | 90–92% |

Superelectrophilic activation is optimal for industrial-scale production due to its brevity and high yields, whereas ionic liquid methods suit laboratories prioritizing sustainability. The rearrangement route is valuable for accessing derivatives with labile functional groups .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2,6-trimethyl-3H-thiochromen-4-one, and what key reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves cyclization of substituted thiocoumarins or thiochromenone precursors. For example, analogous chromenone derivatives are synthesized via base-catalyzed reactions (e.g., NaOH in ethanol with hydrogen peroxide) or nucleophilic substitution in polar aprotic solvents like DMF with K₂CO₃ as a base . Critical parameters include:

- Temperature : Optimal yields are achieved at 60–80°C for cyclization steps.

- Solvent Polarity : DMF enhances solubility of intermediates, while ethanol favors milder oxidation conditions.

- Catalyst Selection : KI accelerates halogen exchange in substitution reactions .

- Validation : Confirm product purity via TLC and column chromatography, referencing protocols for structurally similar thiochromenones .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing structural features like the thiochromenone core and substituent positions?

- Methodological Answer :

- X-ray Diffraction : Resolves crystal packing and confirms stereochemistry. For example, monoclinic (P21/c) systems with β angles ~106° are common in chromenones, as seen in analogous fluorophenyl derivatives .

- NMR : ¹H and ¹³C NMR identify substituent environments. For instance, aromatic protons in thiochromenones appear at δ 6.5–8.5 ppm, while methyl groups resonate at δ 1.2–2.5 ppm .

- IR Spectroscopy : Detects carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and thioether (C-S) vibrations at 600–700 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) be integrated with experimental data to resolve ambiguities in substituent orientation observed in NMR studies?

- Methodological Answer :

- DFT Modeling : Optimize molecular geometry using software like Gaussian or ORCA. Compare calculated NMR chemical shifts (via GIAO method) with experimental data to validate substituent positions .

- Case Study : For 2-(2-fluorophenyl)-3-hydroxy-4H-chromen-4-one, DFT calculations aligned with observed downfield shifts of C-3 (δ ~160 ppm in ¹³C NMR) due to hydrogen bonding .

- Validation : Cross-check with X-ray crystallography (e.g., unit cell parameters: a = 22.37 Å, b = 6.88 Å, c = 15.80 Å) .

Q. What strategies are recommended for reconciling contradictory biological activity data reported in different studies for this compound?

- Methodological Answer :

- Experimental Variables : Control assay conditions (pH, temperature, solvent) that may alter ligand-receptor interactions. For example, antimicrobial activity varies with DMSO concentration in solubility tests .

- Statistical Triangulation : Combine quantitative (e.g., IC₅₀ values) and qualitative (docking simulations) data to identify outliers. Use tools like molecular dynamics to assess binding stability .

- Purity Verification : Ensure >95% purity via HPLC and mass spectrometry, as impurities in chromenones (e.g., unreacted thiazole intermediates) may skew bioactivity results .

Q. What mechanistic insights guide the optimization of regioselective functionalization in the thiochromenone scaffold?

- Methodological Answer :

- Electrophilic Substitution : Direct substituents to C-3 or C-7 positions using directing groups (e.g., hydroxyl or methoxy). For example, 7-methoxy derivatives exhibit enhanced stability under acidic conditions .

- Radical-Mediated Reactions : Initiate C-H activation at C-6 using peroxides or photoredox catalysts, as demonstrated in trifluoromethylation of chromenones .

- Validation : Monitor reaction progress via LC-MS and isolate intermediates for X-ray analysis .

Data Contradiction Analysis

- Case Example : Conflicting reports on antioxidant activity may arise from:

- Assay Type : DPPH vs. FRAP assays measure different redox mechanisms.

- Structural Analogues : Compare with 3,5,6,7-tetrahydroxy derivatives, where additional hydroxyl groups enhance radical scavenging .

- Resolution : Standardize protocols (e.g., ISO 10993-5 for cytotoxicity) and report molar extinction coefficients for absorbance-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。